1-Amino-2-cyclohexylpropan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-cyclohexylpropan-2-ol: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
2-Amino-1-cyclohexylpropan-1-ol: This compound has a different arrangement of the amino and hydroxyl groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications.
Properties
IUPAC Name |
1-amino-2-cyclohexylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBGYGBGCZMFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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